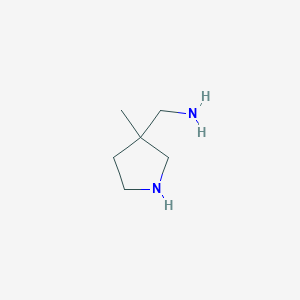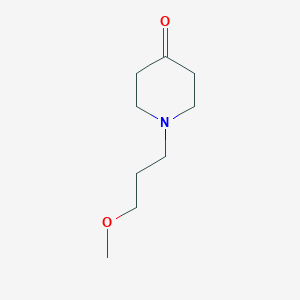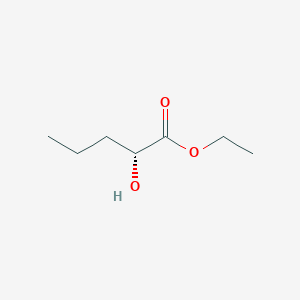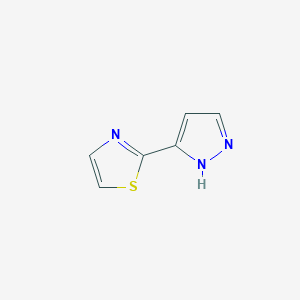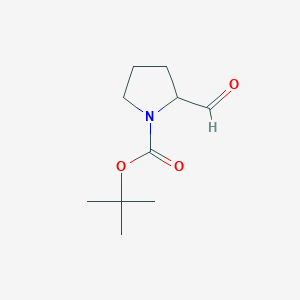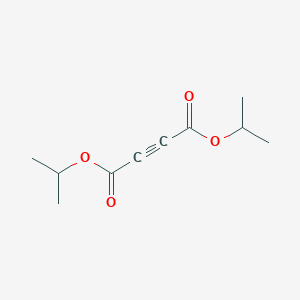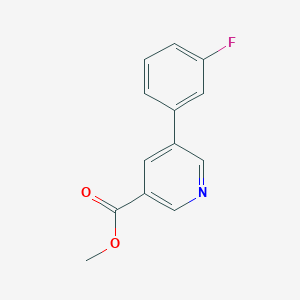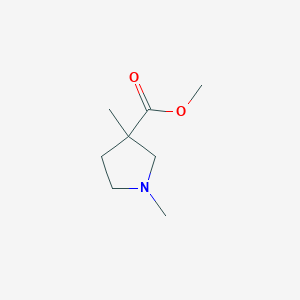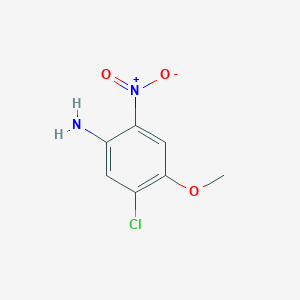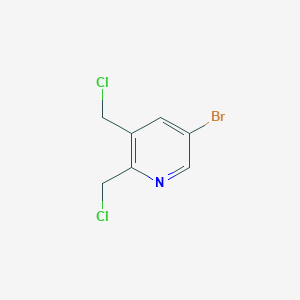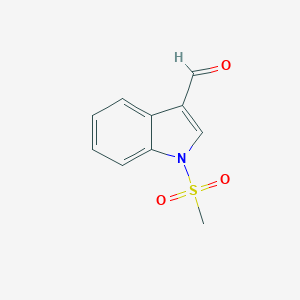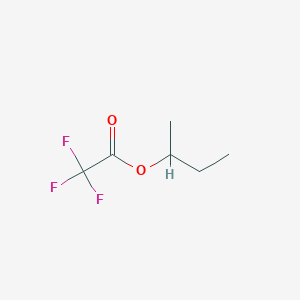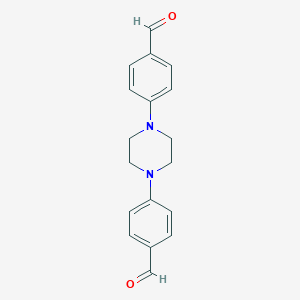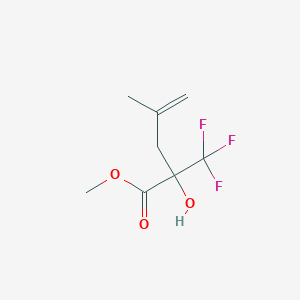
Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate is an organic compound with the molecular formula C8H11F3O3 and a molecular weight of 212.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a methyl group attached to a pent-4-enoate backbone. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate typically involves the reaction of 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the desired methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-4-methyl-2-(trifluoromethyl)pent-4-enoate.
Reduction: Formation of 2-hydroxy-4-methyl-2-(trifluoromethyl)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate is utilized in several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying biochemical pathways and developing new drugs .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(trifluoromethyl)acrylate: Lacks the hydroxy and methyl groups, making it less versatile in certain reactions.
Methyl 4-hydroxy-2-(trifluoromethyl)benzoate: Contains a benzoate backbone instead of a pent-4-enoate backbone.
Uniqueness
Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-5(2)4-7(13,6(12)14-3)8(9,10)11/h13H,1,4H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDKXEVTOYZRSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)OC)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552673 |
Source


|
| Record name | Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117015-42-6 |
Source


|
| Record name | Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
